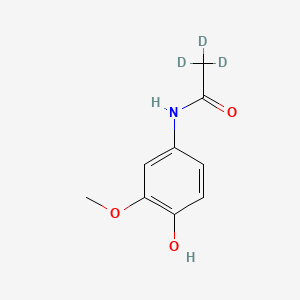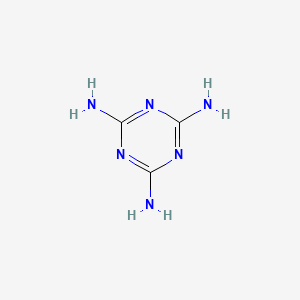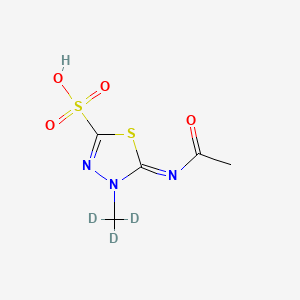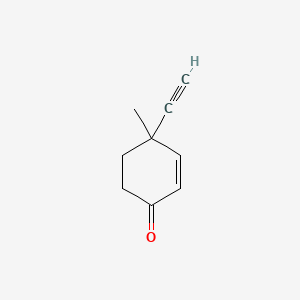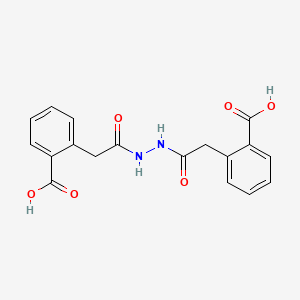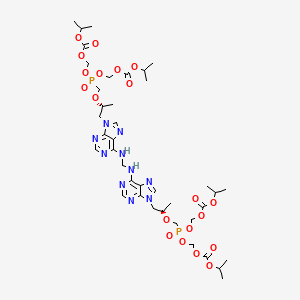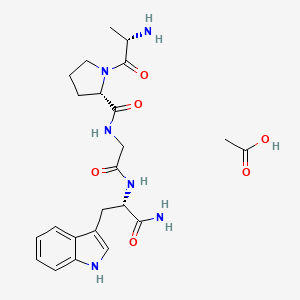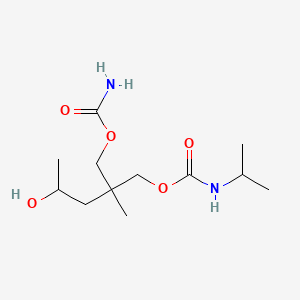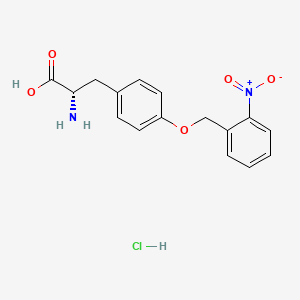
3-Hydroxy-N-desethyl Lidocaine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-desethyl Lidocaine-d5 is a deuterated analog of 3-Hydroxy-N-desethyl Lidocaine, a metabolite of Lidocaine. Lidocaine is a widely used local anesthetic and antiarrhythmic drug. The deuterated form, this compound, is often used in research for its stable isotopic properties, which make it useful in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-desethyl Lidocaine-d5 typically involves the deuteration of 3-Hydroxy-N-desethyl Lidocaine. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent deuteration. Quality control measures are critical to ensure the final product meets the required specifications for research and analytical applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-desethyl Lidocaine-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .
Scientific Research Applications
3-Hydroxy-N-desethyl Lidocaine-d5 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify the concentration of Lidocaine and its metabolites.
Pharmacokinetics: Employed in studies to understand the absorption, distribution, metabolism, and excretion of Lidocaine in the body.
Drug Development: Utilized in the development of new anesthetic and antiarrhythmic drugs by providing insights into the metabolic pathways and interactions of Lidocaine.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-desethyl Lidocaine-d5 is similar to that of Lidocaine. It works by blocking sodium channels in nerve cells, which prevents the initiation and transmission of nerve impulses. This action results in the numbing effect characteristic of local anesthetics. The deuterated form is primarily used in research to study the pharmacokinetics and metabolism of Lidocaine without altering its fundamental mechanism of action .
Comparison with Similar Compounds
3-Hydroxy-N-desethyl Lidocaine-d5 can be compared with other similar compounds, such as:
3-Hydroxy-N-desethyl Lidocaine: The non-deuterated form, which is also a metabolite of Lidocaine.
Lidocaine: The parent compound, widely used as a local anesthetic and antiarrhythmic drug.
Other Deuterated Analogs: Compounds like Lidocaine-d5, which are used in similar research applications for their stable isotopic properties.
The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research studies .
Properties
CAS No. |
1286490-96-7 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
227.319 |
IUPAC Name |
N-(3-hydroxy-2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-4-13-7-11(16)14-12-8(2)5-6-10(15)9(12)3/h5-6,13,15H,4,7H2,1-3H3,(H,14,16)/i1D3,4D2 |
InChI Key |
YITCMQBVWIHTTA-SGEUAGPISA-N |
SMILES |
CCNCC(=O)NC1=C(C=CC(=C1C)O)C |
Synonyms |
2-(Ethylamino-d5)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide; 3-Hydroxy-N-_x000B_(N-ethylglycyl-d5)-2,6-xylidine; 3-Hydroxy-ω-(ethylamino-d5)-2,6-dimethylacetanilide; 3-Hydroxymonoethylglycylxylidide-d5; SNX 483-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)
